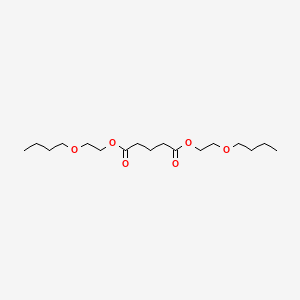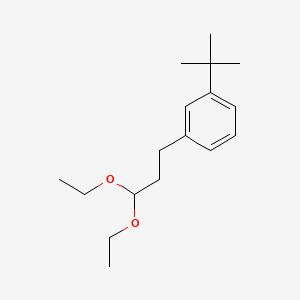
3-Benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes a pyridine and a triazine ring, making it a versatile scaffold for chemical modifications and functionalization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of benzylamine with ethyl acetoacetate followed by cyclization with hydrazine hydrate can yield the desired triazine compound. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with the use of catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are used to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
3-Benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic ring .
科学的研究の応用
3-Benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.
作用機序
The mechanism of action of 3-Benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
類似化合物との比較
Similar Compounds
Pyrido(3,4-d)pyrimidine: Shares a similar fused ring system but differs in the nitrogen atom positions.
Pyrazolo(3,4-d)pyrimidine: Contains a pyrazole ring fused with a pyrimidine ring, offering different chemical properties.
1,2,4-Triazine Derivatives: Various derivatives with different substituents on the triazine ring, leading to diverse biological activities.
Uniqueness
3-Benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
121845-90-7 |
|---|---|
分子式 |
C15H16N4 |
分子量 |
252.31 g/mol |
IUPAC名 |
3-benzyl-3-ethyl-4H-pyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C15H16N4/c1-2-15(10-12-6-4-3-5-7-12)17-14-11-16-9-8-13(14)18-19-15/h3-9,11,17H,2,10H2,1H3 |
InChIキー |
AAVGYAJINOGMOV-UHFFFAOYSA-N |
正規SMILES |
CCC1(NC2=C(C=CN=C2)N=N1)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



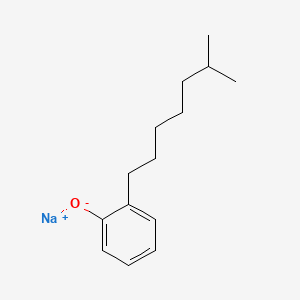
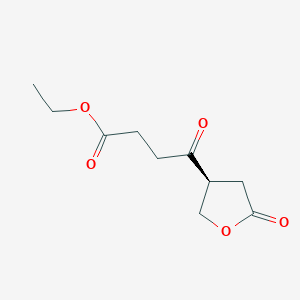
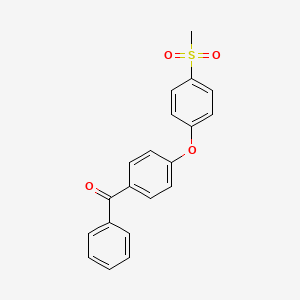


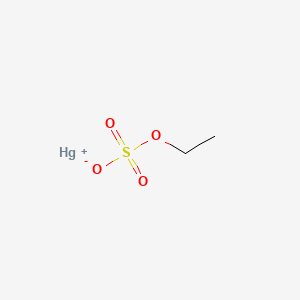
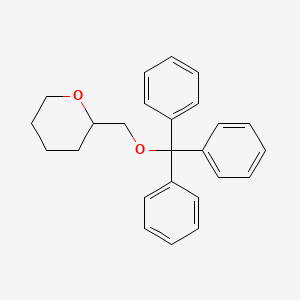

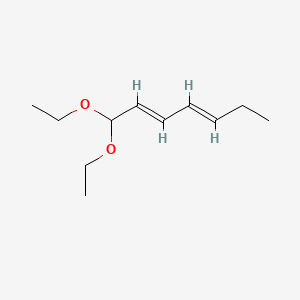
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)
